molecular formula C10H11N3O2 B3169573 (3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 937605-68-0

(3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Cat. No. B3169573
CAS RN: 937605-68-0
M. Wt: 205.21 g/mol
InChI Key: WDXWAQTUZANGII-UHFFFAOYSA-N
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Description

“(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid” is a chemical compound with the empirical formula C7H10N2O2 . It belongs to the class of compounds known as pyrazolopyridines, which are nitrogen-containing heterocycles .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, such as “(3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid”, has been reported in various studies . One method involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . Another approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst to synthesize pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole and a pyridine ring fused together . The structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and its derivatives are diverse. For instance, the compound can undergo a sequential opening/closing cascade reaction . The use of a, -unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst has been highlighted in research .

Scientific Research Applications

Kinase Inhibition and Scaffold Versatility

Pyrazolo[3,4-b]pyridine, a close relative to (3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, has demonstrated significant versatility as a scaffold in the design of kinase inhibitors. Its ability to interact with kinases through multiple binding modes makes it a recurrent motif in this domain. This chemical structure binds typically to the hinge region of the kinase, engaging in key interactions within the kinase pocket, thus providing potency and selectivity. The scaffold's potential for forming a hydrogen bond donor–acceptor pair, common among kinase inhibitors, underscores its utility in medicinal chemistry. Patents and peer-reviewed literature from 2008 to the present illustrate its broad application across a range of kinase targets, highlighting both its inherent advantages and its role in enhancing inhibitor activity, intellectual property positioning, physical properties, and synthetic flexibility (Wenglowsky, 2013).

Synthesis and Biological Activity

The pyrazole moiety, integral to the structure of this compound, plays a crucial role in the synthesis of biologically active compounds. Pyrazoles serve as key templates in both combinatorial and medicinal chemistry due to their widespread biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties, among others. The synthesis approaches for pyrazole derivatives typically involve condensation followed by cyclization, utilizing common reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methods yield heterocyclic appended pyrazoles under various conditions, including microwave irradiation, offering insights for the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Antifungal Applications

In the context of combating plant diseases, specifically Bayoud disease affecting date palms, derivatives of pyrazole have been investigated for their antifungal properties. A comprehensive review of small molecules tested against Fusarium oxysporum, the pathogen responsible for Bayoud disease, identifies compounds with a pyrazole structure as being among the most efficient. These molecules exhibit antifungal pharmacophore sites, contributing to a deeper understanding of their bioactivity against the pathogen. This highlights the potential of pyrazole derivatives, including this compound, in developing targeted antifungal agents with specific mechanistic interactions (Kaddouri et al., 2022).

properties

IUPAC Name

2-(3,5-dimethylpyrazolo[3,4-b]pyridin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6-3-8-7(2)12-13(5-9(14)15)10(8)11-4-6/h3-4H,5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXWAQTUZANGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(N=C2C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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